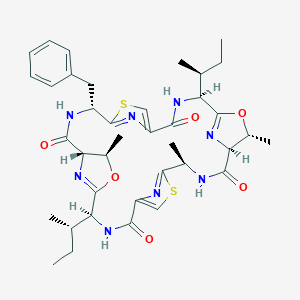
Patellamide D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Patellamide D is a cyclic peptide that was first isolated from the marine ascidian Lissoclinum patella. It is a natural product that has been found to possess potent biological activities, including antiviral, antifungal, and anticancer properties. Patellamide D has therefore attracted a lot of attention from the scientific community, and research into its synthesis, mechanism of action, and potential applications is ongoing.
Wissenschaftliche Forschungsanwendungen
1. Complex Formation with Copper Ions
Patellamide D is known for its ability to form complexes with copper(II) ions. Studies have shown that it reacts with CuCl2 and triethylamine in acetonitrile to form mononuclear and binuclear copper(II) complexes. The role of solvents in stabilizing these metal ion complexes and influencing their chemical reactivities has been emphasized (van den Brenk et al., 2004).
2. Role in Overcoming Multidrug Resistance
Patellamide D has been identified as a resistance-modifying agent in multidrug-resistant human leukemic cell lines. It has shown efficacy in reducing the inhibitory concentration of various drugs, suggesting its potential in cancer treatment strategies (Williams & Jacobs, 1993).
3. Cytotoxicity and Potential Anticancer Properties
The isolation of Patellamide D has led to the discovery of its cytotoxic properties against fibroblast and tumor cell lines. This highlights its potential in the development of novel anticancer therapies (Degnan et al., 1989).
4. Structural Studies and Synthetic Approaches
Significant research has gone into understanding the structure of Patellamide D, leading to efforts in its total synthesis. Such studies are crucial for the development of synthetic analogs for therapeutic applications (Hamada, Shibata, & Shioiri, 1985).
5. Understanding the Biosynthetic Pathway
Research has also focused on the biosynthetic pathways of Patellamide D, especially its production by the cyanobacterium Prochloron. Understanding this pathway is essential for exploring the biological roles of patellamides and their potential applications (Schmidt et al., 2005).
6. Role in Ascidian-Prochloron Symbiosis
Studies have been conducted to understand the functional roles of Patellamides in the symbiotic relationship between ascidians and Prochloron. This research is crucial for comprehending the ecological and biological significance of these compounds (Baur et al., 2022).
Eigenschaften
CAS-Nummer |
120853-15-8 |
|---|---|
Produktname |
Patellamide D |
Molekularformel |
C38H48N8O6S2 |
Molekulargewicht |
777 g/mol |
IUPAC-Name |
(4S,7R,8S,11R,18S,21R,22S,25R)-11-benzyl-4,18-bis[(2S)-butan-2-yl]-7,21,25-trimethyl-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C38H48N8O6S2/c1-8-18(3)27-35-45-29(21(6)51-35)33(49)39-20(5)37-41-25(16-53-37)31(47)43-28(19(4)9-2)36-46-30(22(7)52-36)34(50)40-24(15-23-13-11-10-12-14-23)38-42-26(17-54-38)32(48)44-27/h10-14,16-22,24,27-30H,8-9,15H2,1-7H3,(H,39,49)(H,40,50)(H,43,47)(H,44,48)/t18-,19-,20+,21+,22+,24+,27-,28-,29-,30-/m0/s1 |
InChI-Schlüssel |
HZUISCIYFHWTKA-WLCQTKGUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C)[C@@H](C)CC)CC6=CC=CC=C6 |
SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6 |
Kanonische SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C)C(C)CC)CC6=CC=CC=C6 |
Andere CAS-Nummern |
120853-15-8 |
Synonyme |
patellamide D |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



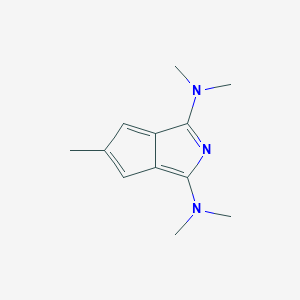
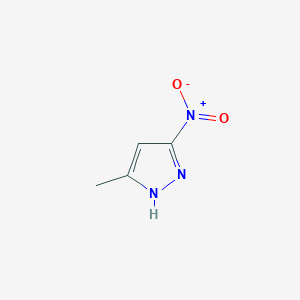
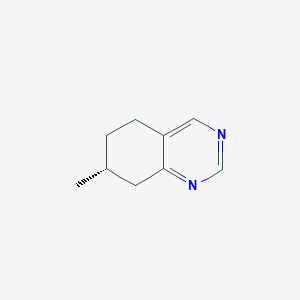
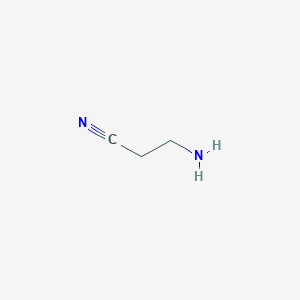
![3-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide](/img/structure/B50557.png)
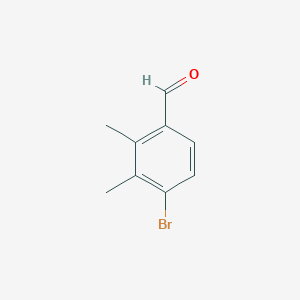
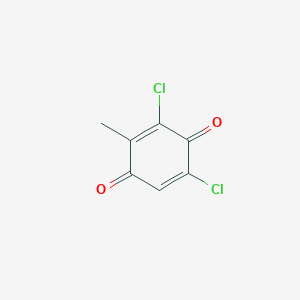
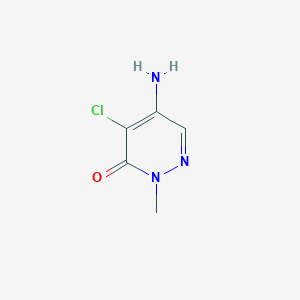
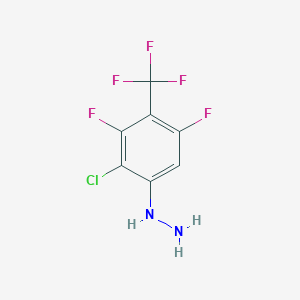
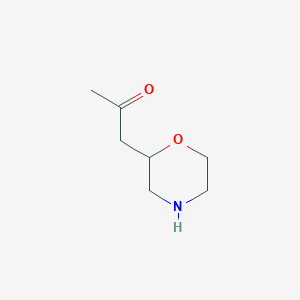
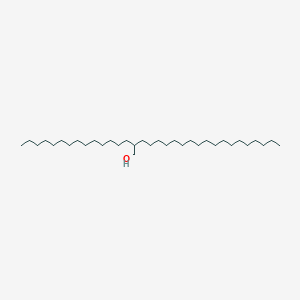
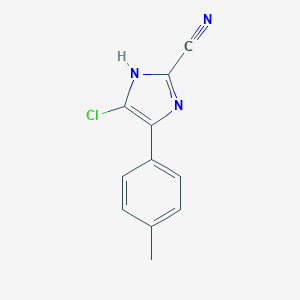
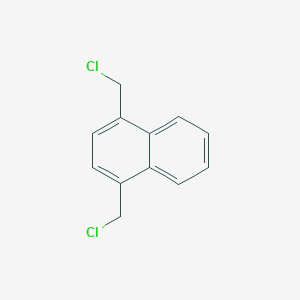
![tert-Butyl {1-(benzenesulfonyl)-3-[(oxan-2-yl)oxy]propan-2-yl}carbamate](/img/structure/B50581.png)